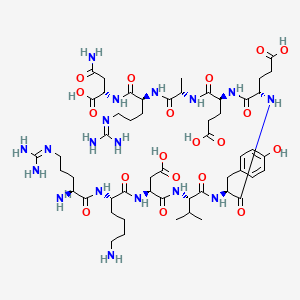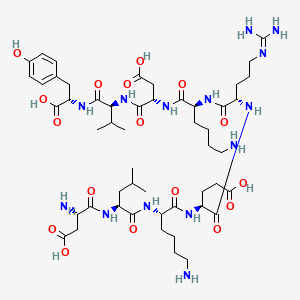
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
Overview
Description
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine, also known as (R)-TFMP, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a pungent odor and is soluble in water and various organic solvents. The compound is characterized by its high reactivity, low boiling point, and low toxicity, making it an ideal reagent for a variety of applications.
Mechanism of Action
(R)-TFMP is a highly reactive compound, and its mechanism of action is not well understood. However, it is believed that its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a nucleophile, a Lewis acid, and a catalyst in various reactions. In addition, it is thought to be able to form stable complexes with transition metals, which can facilitate the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-TFMP are not well understood. However, it is believed that the compound can act as a neurotransmitter, modulating the activity of various neurotransmitters in the brain. In addition, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It is also believed to be able to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
(R)-TFMP has several advantages when used in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis and as a catalyst in various reactions. In addition, it is relatively inexpensive, non-toxic, and has a low boiling point, making it easy to handle in the laboratory. However, there are some limitations to the use of (R)-TFMP in laboratory experiments. It is highly reactive, which can make it difficult to control and can lead to unwanted side reactions. In addition, it is a volatile compound, which can make it difficult to store and transport.
Future Directions
Despite its wide range of applications, there is still much to be learned about (R)-TFMP. Future research should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should focus on developing new methods for the synthesis of (R)-TFMP and exploring its potential applications in various fields, such as medicine and materials science. Finally, further research should focus on improving the safety and handling of (R)-TFMP in laboratory experiments.
Scientific Research Applications
(R)-TFMP has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It also has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs. In addition, (R)-TFMP has been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOQBNXIHMNHE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679327 | |
| Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242338-97-1 | |
| Record name | (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)











